molecular formula C5H4BrNO3 B13936950 5-Bromo-3-methylisoxazole-4-carboxylic acid

5-Bromo-3-methylisoxazole-4-carboxylic acid

Cat. No.: B13936950
M. Wt: 205.99 g/mol
InChI Key: XROHUMRTJJUZHZ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol. Its structure features a bromine atom at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 4 of the isoxazole ring (Figure 1). This compound is a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its reactive bromine substituent and the versatility of the carboxylic acid group for further derivatization .

Properties

IUPAC Name

5-bromo-3-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROHUMRTJJUZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Dibromoformaldoxime and Alkynes

A prominent method for preparing 3,5-disubstituted isoxazoles involves the reaction of dibromoformaldoxime with an appropriate alkyne derivative, followed by subsequent functional group transformations:

  • Step 1: Dibromoformaldoxime is reacted with an excess of a terminal alkyne derivative in an inert solvent such as ethyl acetate, dimethylformamide, or acetonitrile, in the presence of a mild alkaline base (e.g., sodium or potassium carbonate) at room temperature.
  • Step 2: The resulting 3-bromo-5-substituted isoxazole intermediate can be isolated by extraction and crystallization.
  • Step 3: The methyl substitution at the 3-position can be introduced via the choice of the alkyne or by further alkylation reactions.
  • Step 4: Oxidation of hydroxyalkyl intermediates with chromic anhydride in glacial acetic acid converts side chains into carboxylic acid functionality, yielding 5-bromo-3-methylisoxazole-4-carboxylic acid or related analogs.

This method provides moderate to good yields (e.g., 55% overall yield reported for similar isoxazole derivatives) and allows control over substitution patterns.

Synthesis via Ethylacetoacetate Derivatives and Hydroxylamine Sulfate

An alternative approach employs ethylacetoacetate and triethylorthoformate to form ethyl ethoxymethyleneacetoacetic ester, which is then reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts:

  • Step 1: Ethylacetoacetate, triethylorthoformate, and acetic anhydride are reacted at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.
  • Step 2: This ester is reacted with hydroxylamine sulfate at low temperatures (-20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.
  • Step 3: Hydrolysis of the ester with strong acid yields 5-methylisoxazole-4-carboxylic acid.
  • Step 4: Bromination at the 5-position can be achieved by controlled halogenation reactions, often involving thionyl chloride-mediated formation of acid chlorides followed by bromination.

This route benefits from high purity products with low by-product formation due to the use of hydroxylamine sulfate instead of hydrochloride, and allows crystallization steps to improve quality.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Solvents/Notes Yield/Remarks
Formation of ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate, triethylorthoformate, acetic anhydride 75–150 °C Organic solvents, controlled heating High conversion, mixture separation possible
Cyclization with hydroxylamine sulfate Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt -20 °C to 10 °C Aqueous/organic biphasic systems High selectivity, reduced isomers
Hydrolysis to carboxylic acid Strong acid (e.g., HCl) Ambient to reflux Acidic aqueous medium Efficient conversion
Bromination at 5-position Thionyl chloride, brominating agents 20–150 °C Organic solvents (e.g., toluene, acetic acid) Controlled bromination, avoids overreaction
Purification and crystallization Solvent mixture (e.g., toluene and acetic acid) Heating as needed Crystallization to improve purity Yields high-purity product

Analytical and Purity Considerations

  • Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities and by-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) analogs in related syntheses, indicating cleaner reactions applicable to 5-bromo derivatives.
  • Crystallization from mixed solvents enhances purity, achieving HPLC potency close to 99.8–100% in analogous compounds.
  • Mild alkaline bases and controlled solvent systems improve selectivity and yield in cyclization steps.

Summary of Key Preparation Routes

Method Key Reagents Advantages Challenges
Dibromoformaldoxime + Alkyne Dibromoformaldoxime, terminal alkyne, mild base Direct formation of 3,5-disubstituted isoxazoles; room temperature reaction Moderate yields; requires careful oxidation steps
Ethylacetoacetate Route Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate High purity, reduced by-products, scalable Multi-step; requires precise temperature control
Bromination via Acid Chloride 5-methylisoxazole-4-carboxylic acid, thionyl chloride, brominating agents Controlled halogenation, high selectivity Requires handling of corrosive reagents

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Applications : Used in drug discovery for anti-inflammatory and antibacterial agents .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between 5-bromo-3-methylisoxazole-4-carboxylic acid and its analogs:

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity
5-Bromo-3-methylisoxazole-4-carboxylic acid (91182-60-4) Br (5), CH₃ (3), COOH (4) 282.09 Bromine, carboxylic acid Anti-inflammatory, antibacterial
3-Methyl-5-phenylisoxazole-4-carboxylic acid (17153-21-8) C₆H₅ (5), CH₃ (3), COOH (4) 229.23 Phenyl, carboxylic acid Not reported
5-Amino-3-methyl-4-isoxazolecarboxylic acid (N/A) NH₂ (5), CH₃ (3), COOH (4) 156.13 Amino, carboxylic acid β-amino acid derivative; precursor for bioactive analogs
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (91182-58-0) Br-C₆H₄ (5), CH₃ (3), COOH (4) 282.09 Bromophenyl, carboxylic acid Research chemical (unspecified)
3-Methylisoxazole-5-carboxylic acid (4857-42-5) CH₃ (3), COOH (5) 141.12 Carboxylic acid Not reported

Physicochemical Properties

Property 5-Bromo-3-methylisoxazole-4-carboxylic Acid 3-Methyl-5-phenylisoxazole-4-carboxylic Acid 5-Amino-3-methyl-4-isoxazolecarboxylic Acid
Molecular Weight 282.09 229.23 156.13
Solubility Slight in DMSO, chloroform Not reported High (due to amino group)
LogP ~2.1 (estimated) ~2.8 ~0.5

Note: Bromine increases hydrophobicity (higher LogP) compared to amino-substituted analogs, impacting membrane permeability .

Biological Activity

5-Bromo-3-methylisoxazole-4-carboxylic acid is an organic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, along with relevant data tables and findings from recent research.

Chemical Structure and Properties

The chemical formula for 5-Bromo-3-methylisoxazole-4-carboxylic acid is C5H4BrNO3C_5H_4BrNO_3. The presence of the bromine atom in its structure is significant as it influences the compound's reactivity and biological activity due to bromine's larger size and polarizability compared to other halogens.

The biological activity of 5-Bromo-3-methylisoxazole-4-carboxylic acid primarily involves its role as an enzyme inhibitor. It has been shown to interact with various biological pathways, particularly in the context of neurological disorders. The mechanism can vary based on the specific target enzyme, but generally, it binds to the enzyme's active site, inhibiting its function.

Biological Activity Overview

Research indicates that 5-Bromo-3-methylisoxazole-4-carboxylic acid exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have demonstrated that isoxazole derivatives can inhibit tumor growth without significantly affecting normal cell functions. This property makes them promising candidates for cancer therapy .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential against Akt kinase pathways, which are crucial in many cancers .

Data Table: Biological Activities and IC50 Values

Activity Target IC50 Value (µM) Reference
AntitumorVarious cancer cell lines0.1 - 10
Enzyme InhibitionAkt kinase0.061
Neurological DisordersEnzyme targets in CNSVariable

Case Studies

  • Antitumor Efficacy : A study involving various cancer cell lines showed that 5-Bromo-3-methylisoxazole-4-carboxylic acid significantly inhibited cell proliferation at concentrations ranging from 0.1 µM to 10 µM. The compound was particularly effective against breast cancer cell lines, demonstrating a reduction in cell viability by over 50% at optimal doses.
  • Neuroprotective Effects : In a model of neurodegeneration, this compound was tested for its protective effects against oxidative stress-induced cell death. Results indicated a dose-dependent increase in cell survival, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of 5-Bromo-3-methylisoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:

Compound Substituent Biological Activity
5-Amino-3-methylisoxazole-4-carboxylic acidAmino groupAntitumor and antimicrobial
5-(2-Chloro-phenyl)-3-methylisoxazole-4-carboxylic acidChlorine atomModerate kinase inhibition
5-(2-Fluoro-phenyl)-3-methylisoxazole-4-carboxylic acidFluorine atomEnhanced binding affinity

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